![molecular formula C10H9N3O4 B2867933 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 727366-73-6](/img/structure/B2867933.png)
1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
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Overview
Description
“1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde” is a compound that falls under the category of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Scientific Research Applications
Pharmaceutical Drug Development
The benzimidazole core is a prominent feature in many pharmacologically active molecules. Derivatives of benzimidazole, like our compound of interest, have been explored for their potential in treating various diseases due to their diverse biological activities . These activities include antibacterial, antifungal, antiviral, and antitumor properties. The nitro group and aldehyde functionality in the compound could potentially be leveraged to design new drugs with improved efficacy and targeted delivery mechanisms.
Agricultural Chemicals
In agriculture, benzimidazole derivatives are known for their use as fungicides and pesticides. The specific structure of 1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carbaldehyde could be synthesized for use in protecting crops against a broad spectrum of fungal pathogens, thus enhancing crop yield and food security .
Material Science
The compound’s molecular structure suggests potential applications in material science, particularly in the synthesis of novel organic compounds with specific electronic or photonic properties. Its derivatives could be used in the development of new materials for organic light-emitting diodes (OLEDs) or as organic semiconductors .
Analytical Chemistry
In analytical chemistry, the benzimidazole moiety can be utilized in the development of new analytical reagents. The electron-rich nature of the compound makes it a good candidate for use in spectrophotometric analysis or as a fluorescent marker for detecting metal ions or other organic compounds .
Biochemistry Research
The compound’s ability to interact with various biological molecules could make it a valuable tool in biochemistry research. It could be used to study enzyme inhibition, protein binding, or as a molecular probe to understand cellular processes at the molecular level .
Environmental Science
Benzimidazole derivatives can play a role in environmental science, particularly in the detection and removal of pollutants. The compound could be modified to create sensors that detect toxic substances in water or soil, or to develop materials that help in the adsorption and breakdown of environmental contaminants .
Future Directions
The future directions for the study of “1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine given the wide range of biological activities exhibited by imidazole derivatives .
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to the biological activities mentioned above, such as inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level. These could include effects related to the biological activities mentioned above, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-8-3-6(5-14)7(13(16)17)4-9(8)12(2)10(11)15/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHWMEMVJIVSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)C=O)[N+](=O)[O-])N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde |
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